Pinolenic acid

Catalog No.
S622777
CAS No.
16833-54-8
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinolenic acid

CAS Number

16833-54-8

Product Name

Pinolenic acid

IUPAC Name

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13-

InChI Key

HXQHFNIKBKZGRP-URPRIDOGSA-N

SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O

Synonyms

(5Z,9Z,12Z)-5,9,12-Octadecatrienoic Acid; (Z,Z,Z)-5,9,12-Octadecatrienoic Acid; (Z,Z,Z)-5,9,12-Octadecatrienoic Acid; 5,9,12-cis-Octadecatrienoic Acid; Pinolenic Acid; cis,cis,cis-5,9,12-Octadecatrienoic Acid; cis-5,9,12-Octadecatrienoic Acid; cis-5

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O

Weight Management

Studies suggest PNLA may play a role in weight management. It might influence appetite by stimulating the release of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), both known appetite suppressants []. Additionally, PNLA may increase energy expenditure through fatty acid oxidation, potentially contributing to weight loss efforts [].

Pinolenic acid is a polyunsaturated fatty acid primarily found in the oils of Siberian and Korean pine nuts, as well as other species of the genus Pinus. It is chemically designated as all-cis-5,9,12-octadecatrienoic acid, with the molecular formula C₁₈H₃₀O₂. This compound is notable for its unique structure, characterized by three double bonds located at the 5th, 9th, and 12th positions of the carbon chain, all in the cis configuration. This structural arrangement contributes to its distinctive biological activities and potential health benefits .

Typical of fatty acids. These include:

  • Esterification: Pinolenic acid can react with alcohols to form esters, which are important in the production of biodiesel and food additives.
  • Hydrogenation: The double bonds in pinolenic acid can be hydrogenated to form saturated fatty acids or partially hydrogenated oils.
  • Oxidation: Under certain conditions, pinolenic acid can oxidize to form hydroperoxides and other oxidation products, which may have implications for food stability and health .

Research indicates that pinolenic acid possesses several biological activities:

  • Appetite Suppression: It stimulates the release of appetite-suppressing hormones such as cholecystokinin and glucagon-like peptide-1. This makes it a candidate for weight management strategies .
  • Lipid-Lowering Effects: Pinolenic acid may enhance hepatic uptake of low-density lipoprotein cholesterol, potentially contributing to cardiovascular health .
  • Anti-inflammatory Properties: It has been suggested that pinolenic acid may exert anti-inflammatory effects through its metabolites, similar to those of essential fatty acids .

Pinolenic acid can be synthesized and concentrated through various methods:

  • Solvent Fractionation: This method involves using solvents like n-hexane at low temperatures to separate pinolenic acid from pine nut oil. Recent studies have shown that this technique can yield high concentrations of pinolenic acid (up to 69.8 wt%) with good efficiency .
  • Enzymatic Reactions: Lipase-catalyzed reactions are employed to selectively concentrate pinolenic acid from crude oils. This method allows for the preservation of sensitive compounds while enhancing purity .
  • Urea Complexation: Although less efficient than solvent fractionation, this method can also be used to purify pinolenic acid by forming complexes with urea .

Pinolenic acid has several applications across different fields:

  • Nutraceuticals: Due to its appetite-suppressing properties, it is being explored as an ingredient in weight loss supplements and functional foods .
  • Cosmetics: Its potential anti-inflammatory properties make it a candidate for incorporation into skincare products.
  • Food Industry: Pinolenic acid is used in food formulations for its flavor-enhancing properties and health benefits associated with omega fatty acids .

Pinolenic acid shares structural similarities with several other fatty acids. Here are some notable comparisons:

Compound NameStructureUnique Features
Gamma-Linolenic AcidC₁₈H₃₂O₂Omega-6 essential fatty acid; found in borage oil.
Alpha-Linolenic AcidC₁₈H₃₄O₂Omega-3 essential fatty acid; crucial for human health.
Arachidonic AcidC₂₀H₃₂O₂Precursor to eicosanoids; involved in inflammatory responses.
Eicosapentaenoic AcidC₂₀H₃₀O₂Omega-3 fatty acid; known for anti-inflammatory effects.

Pinolenic acid is unique due to its specific configuration of double bonds (all-cis) and its significant appetite-suppressing properties, distinguishing it from other polyunsaturated fatty acids that may not have the same level of impact on hunger regulation or metabolic processes .

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.224580195 g/mol

Monoisotopic Mass

278.224580195 g/mol

Heavy Atom Count

20

Appearance

Assay:≥98%A solution in ethanol

UNII

B810C93MD7

Wikipedia

Pinolenic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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